molecular formula C13H8BrCl2NO B8637907 (2-Amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)methanone CAS No. 93341-90-3

(2-Amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)methanone

Cat. No. B8637907
Key on ui cas rn: 93341-90-3
M. Wt: 345.0 g/mol
InChI Key: GZCNJROSYIHUHU-UHFFFAOYSA-N
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Patent
US04820835

Procedure details

A 20 g sample of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, (the compound of formula II) a compound which can be prepared according to known methods, was dissolved in 100 mL of acetic acid and 4 mL of bromine was added. The mixture was heated at reflux for two hours, cooled and concentrated in vacuo to a residue which was crystallized from ethanol yielding (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone having a m.p. of 100°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])=[O:10].[Br:18]Br>C(O)(=O)C>[NH2:1][C:2]1[C:7]([Br:18])=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1)Cl
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Br)Cl)C(=O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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